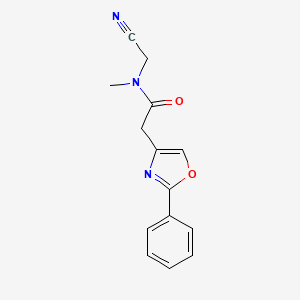
N-(cyanomethyl)-N-methyl-2-(2-phenyl-1,3-oxazol-4-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(cyanomethyl)-N-methyl-2-(2-phenyl-1,3-oxazol-4-yl)acetamide, also known as CMPO, is a chemical compound that has gained significant attention in scientific research. CMPO is a chelating agent that is used to selectively extract actinides and lanthanides from nuclear waste.
Wirkmechanismus
N-(cyanomethyl)-N-methyl-2-(2-phenyl-1,3-oxazol-4-yl)acetamide acts as a chelating agent by forming stable complexes with actinides and lanthanides. The selectivity of this compound towards these elements is due to the size and charge of the metal ions. This compound forms a complex with the metal ion through the nitrogen and oxygen atoms in the oxazole and acetamide groups.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, studies have shown that this compound is not toxic to human cells and does not induce mutagenicity.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(cyanomethyl)-N-methyl-2-(2-phenyl-1,3-oxazol-4-yl)acetamide in lab experiments include its selectivity towards actinides and lanthanides, stability of the formed complexes, and ease of separation and purification. However, the limitations of using this compound include its low solubility in water and the need for specialized equipment for the extraction process.
Zukünftige Richtungen
There are several future directions for the research on N-(cyanomethyl)-N-methyl-2-(2-phenyl-1,3-oxazol-4-yl)acetamide. One direction is the development of more efficient and selective chelating agents for the extraction of actinides and lanthanides from nuclear waste. Another direction is the investigation of the potential use of this compound in medical imaging and cancer treatment. Additionally, the use of this compound in the separation and purification of rare earth elements for the production of high-tech products can also be explored.
In conclusion, this compound is a chelating agent that has significant potential in scientific research. Its selectivity towards actinides and lanthanides makes it a valuable tool for the safe disposal of nuclear waste. Further research on this compound can lead to the development of more efficient chelating agents and the exploration of its potential use in medical and technological applications.
Synthesemethoden
The synthesis of N-(cyanomethyl)-N-methyl-2-(2-phenyl-1,3-oxazol-4-yl)acetamide involves the reaction of 2-phenyl-4,5-dihydro-1,3-oxazole-4-carboxylic acid with thionyl chloride to form 2-phenyl-4,5-dihydro-1,3-oxazole-4-carbonyl chloride. This intermediate is then reacted with N-methyl-N-(cyanomethyl)amine to form this compound.
Wissenschaftliche Forschungsanwendungen
N-(cyanomethyl)-N-methyl-2-(2-phenyl-1,3-oxazol-4-yl)acetamide has been extensively used in scientific research as a chelating agent for the extraction of actinides and lanthanides from nuclear waste. The selective extraction of these elements is crucial for the safe disposal of nuclear waste. This compound has also been used in the separation and purification of rare earth elements.
Eigenschaften
IUPAC Name |
N-(cyanomethyl)-N-methyl-2-(2-phenyl-1,3-oxazol-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2/c1-17(8-7-15)13(18)9-12-10-19-14(16-12)11-5-3-2-4-6-11/h2-6,10H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPCWEQRGUQJUFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#N)C(=O)CC1=COC(=N1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[3-(3-bromophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile](/img/structure/B3019414.png)

![1-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(p-tolyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B3019419.png)

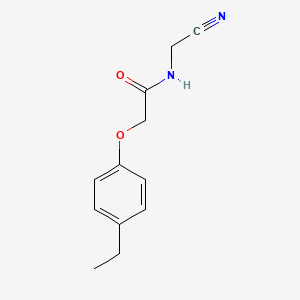


![4-methyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B3019426.png)

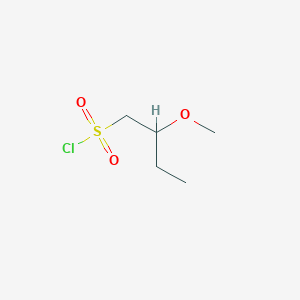
![2-(tert-Butoxycarbonyl)hexahydro-2H-cyclopenta[d]isoxazole-3-carboxylic acid](/img/structure/B3019430.png)
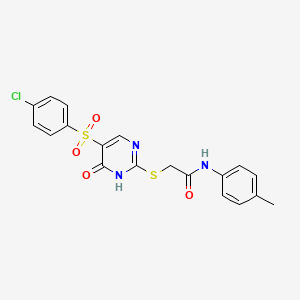
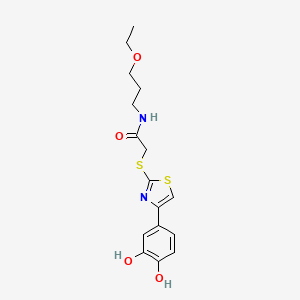
![4-methoxy-2-{2-[({[3-(trifluoromethyl)benzyl]oxy}imino)methyl]-1H-pyrrol-1-yl}nicotinonitrile](/img/structure/B3019435.png)